1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride
Description
1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride is a piperazine derivative characterized by a 4-fluorophenyl group attached to an ethyl side chain, with the piperazine core stabilized as a dihydrochloride salt. Piperazine derivatives are widely explored for their interactions with neurotransmitter systems, particularly serotonin (5-HT), dopamine (DA), and norepinephrine (NE) pathways . The ethyl-fluorophenyl substitution may influence receptor binding affinity and metabolic stability, as seen in related compounds like GBR12909 (a dopamine transporter inhibitor) and I-893 (a modulator of monoamine turnover) .
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)ethyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11;;/h2-5,10,14H,6-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAWUJJGIIBRMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride is the central serotonin system. This compound belongs to the class of phenylpiperazines, which are known to direct central serotonin release.
Mode of Action
This compound interacts with the central serotonin system, leading to an increase in the extracellular concentrations of serotonin. This interaction results in changes in neurotransmission, which can lead to various physiological and psychological effects.
Biochemical Pathways
The compound affects the serotonin pathway, a critical biochemical pathway in the central nervous system. Serotonin is a neurotransmitter that plays a crucial role in mood regulation, sleep, appetite, and other physiological processes. By increasing the extracellular concentrations of serotonin, this compound can influence these processes.
Pharmacokinetics
Its solubility in dmso and pbs (ph 72) suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on the central serotonin system. By increasing the extracellular concentrations of serotonin, it can influence neurotransmission and various physiological processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C. Furthermore, its efficacy may be influenced by factors such as the individual’s physiological state and the presence of other substances that can interact with the central serotonin system.
Biological Activity
1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride, a piperazine derivative, has been the subject of various studies due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This compound is structurally related to other piperazine derivatives that have shown significant pharmacological effects.
Chemical Structure and Properties
The compound can be classified as a substituted piperazine, which typically exhibits a range of biological activities. Its structure includes a 4-fluorophenyl group, which is known to enhance the binding affinity to various receptors.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its cytotoxic properties against cancer cell lines and its effects on neurotransmitter systems.
Cytotoxic Activity
Recent studies have demonstrated that derivatives of piperazine, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, a study screened several piperazine derivatives against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cells. The results indicated that certain structural modifications significantly enhanced cytotoxicity, suggesting that the presence of the 4-fluorophenyl group may contribute to this effect .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HUH-7 | 15 |
| MCF-7 | 20 | |
| HCT-116 | 25 |
Neuropharmacological Effects
The compound has also been studied for its effects on neurotransmitter systems. Research indicates that it can modulate dopamine and norepinephrine levels in the brain. In animal studies, doses ranging from 50 to 250 mg/kg resulted in transient increases in dopamine levels in specific brain regions, followed by a dose-dependent decrease . This suggests potential applications in treating neurological disorders where dopamine dysregulation is a concern.
Table 2: Effects on Neurotransmitter Levels
| Dose (mg/kg) | Dopamine Increase (%) | Norepinephrine Change (%) |
|---|---|---|
| 50 | +30 | -10 |
| 100 | +50 | -15 |
| 250 | +70 | -20 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the piperazine ring and the phenyl substituent can significantly influence biological activity. For example, variations in the position and type of substituents on the phenyl ring lead to changes in binding affinity for dopamine and serotonin transporters . This highlights the importance of specific structural features in determining pharmacological outcomes.
Case Studies
One notable case study involved the synthesis and evaluation of analogs of this compound for their binding affinity to dopamine transporters (DAT) and serotonin transporters (SERT). The findings revealed that certain analogs exhibited high selectivity towards DAT over SERT, suggesting potential use as therapeutic agents for conditions such as depression or addiction .
Scientific Research Applications
Pharmacological Applications
1. Central Nervous System Disorders
Research indicates that 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride may exhibit significant biological activity in modulating neurotransmitter systems. It has shown affinity for serotonin and dopamine receptors, making it a candidate for treating psychiatric disorders such as depression and anxiety .
2. Antidepressant Activity
The compound's interaction with serotonin receptors positions it as a potential antidepressant. Studies have highlighted the efficacy of similar piperazine derivatives in alleviating symptoms of depression, suggesting that this compound could offer similar benefits .
3. Antihistaminic Properties
Piperazine derivatives have also been explored for their antihistaminic effects. The structural similarities to known antihistamines suggest that this compound may possess similar properties, potentially aiding in the treatment of allergic reactions .
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves nucleophilic substitution reactions, which are essential for its formation and purification. Techniques such as recrystallization and chromatography are employed to enhance yield and purity .
Several studies have documented the pharmacological properties of piperazine derivatives, including those similar to this compound. For instance:
- Study on Neuropharmacology : A study demonstrated that piperazine derivatives could effectively modulate serotonin receptor activity, leading to improvements in mood-related behaviors in animal models .
- Antihistaminic Effects : Another research highlighted the antihistaminic properties of piperazine compounds, suggesting their utility in treating allergic conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the structural, pharmacological, and functional properties of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride with analogous piperazine derivatives:
Key Structural and Functional Insights:
Substituent Effects on Receptor Specificity :
- The 4-fluorophenyl-ethyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to simpler arylpiperazines like mCPP or TFMPP .
- Halogenated substituents (e.g., Cl in mCPP, CF3 in TFMPP) are critical for 5-HT receptor binding. The fluorine in the target compound could similarly influence affinity for 5-HT or DA receptors .
Pharmacological Activity: Monoamine Modulation: I-893, a structural analog with bis(fluorophenyl) groups, increases DA and NE turnover, suggesting the target compound may share similar monoaminergic effects . Antihistamine vs. Neurotransmitter Targets: Unlike buclizine (an H1 antagonist), the target compound’s lack of bulky benzhydryl groups likely shifts its activity toward neurotransmitter systems rather than histamine receptors .
Behavioral and Therapeutic Implications: Compounds like mCPP and TFMPP exhibit dose-dependent suppression of locomotor activity via 5-HT1B/1C agonism, while GBR12909’s DAT inhibition correlates with psychostimulant effects .
Molecular Weight and Bioavailability :
- The molecular weight of the target compound (~331 g/mol, inferred from analogs) falls within the range of CNS-active piperazines (e.g., TFMPP: 231 g/mol; I-893: ~450 g/mol), suggesting favorable pharmacokinetics .
Preparation Methods
General Synthetic Strategy
The compound belongs to the class of phenyl-ethyl piperazines, which are typically synthesized via nucleophilic substitution reactions involving halogenated phenyl-ethyl derivatives and piperazine. The preparation often involves:
- Reaction of a halogenated phenyl-ethyl bromide or similar electrophile with anhydrous piperazine under reflux conditions.
- Isolation of the intermediate base followed by acidification to form the dihydrochloride salt.
- Purification by recrystallization from ethanol or other suitable solvents.
This general approach is supported by multiple examples in patent literature and research articles describing related phenyl-ethyl piperazine derivatives.
Detailed Preparation Method from Patent Literature
A key reference for the preparation of phenyl-ethyl piperazines, closely related to the target compound, is from a 1969 patent (US3448192A). The method can be adapted for 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 0.5 mol of 2-(4-fluoro-phenyl)-2-methoxy ethyl bromide and 1.25 mol anhydrous piperazine in ethanol | Heated under reflux for 6–7 hours to form the piperazine salt intermediate. |
| 2 | Cooling and filtration | Piperazine dihydrobromide salt filtered off; ethanol removed under vacuum. |
| 3 | Dissolution in acidified water (concentrated HCl) | The oily residue is dissolved in water acidified with concentrated HCl to form the dihydrochloride salt. |
| 4 | Filtration and washing with ether | Aqueous solution filtered and washed with ether to remove impurities. |
| 5 | Alkalization with NaOH and extraction with ether | The aqueous phase is made alkaline, and the free base is extracted into ether. |
| 6 | Drying and vacuum distillation | Organic layer dried over anhydrous sodium sulfate and distilled under vacuum to yield pure base. |
| 7 | Recrystallization in ethanol with dry HCl gas | The free base is converted to the dihydrochloride salt by treatment with dry HCl gas in ethanol, yielding white crystals. |
Alternative Synthetic Routes and Modifications
While the above method is classical and well-established, other synthetic routes reported in recent literature and patents include:
- Direct reaction of halogenated phenyl-ethyl bromides with substituted piperazines under reflux in various solvents such as ethanol or n-butanol, sometimes with bases like potassium carbonate to facilitate the substitution.
- Sequential functionalization of phenylpiperazine derivatives , involving selective substitution on the phenyl ring or piperazine nitrogen atoms, sometimes under elevated temperatures (e.g., 150 °C) and using polar aprotic solvents like dimethylformamide or diethylene glycol monomethyl ether.
These methods may be adapted to introduce the 4-fluoro substituent on the phenyl ring and the ethyl linkage to the piperazine nitrogen.
Purification and Salt Formation
The dihydrochloride salt form is generally preferred for pharmaceutical applications due to improved stability and solubility. Formation of the salt is achieved by:
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions / Values |
|---|---|
| Starting materials | 2-(4-fluoro-phenyl)-2-methoxy ethyl bromide, anhydrous piperazine |
| Solvent | Ethanol, sometimes toluene or n-butanol |
| Reaction temperature | Reflux (approx. 78 °C for ethanol) |
| Reaction time | 6–8 hours |
| Workup | Filtration, acidification with HCl, extraction with ether, drying over Na2SO4 |
| Salt formation | Dry HCl gas in absolute ethanol |
| Yield of free base | ~60–65% |
| Melting point of dihydrochloride salt | ~205 °C (may vary slightly depending on purity) |
Research Findings and Analytical Data
- The nitrogen content in elemental analysis closely matches theoretical values, confirming the identity and purity of the product.
- The dihydrochloride salt exhibits low solubility in water but good crystallinity, facilitating handling and formulation.
- Pharmacological assessments of related phenyl-ethyl piperazine derivatives indicate potential analgesic and antihistaminic activities, underscoring the importance of purity and controlled synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
